Acrylate-PEG6-t-butyl ester Acrylate-PEG6-t-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13571639
InChI: InChI=1S/C20H36O9/c1-5-18(21)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19(22)29-20(2,3)4/h5H,1,6-17H2,2-4H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C
Molecular Formula: C20H36O9
Molecular Weight: 420.5 g/mol

Acrylate-PEG6-t-butyl ester

CAS No.:

Cat. No.: VC13571639

Molecular Formula: C20H36O9

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

Acrylate-PEG6-t-butyl ester -

Specification

Molecular Formula C20H36O9
Molecular Weight 420.5 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C20H36O9/c1-5-18(21)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19(22)29-20(2,3)4/h5H,1,6-17H2,2-4H3
Standard InChI Key QGMZFZMGMBAPNA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C

Introduction

Chemical Structure and Molecular Properties

Composition and Functional Groups

Acrylate-PEG6-t-butyl ester is defined by the molecular formula C20H36O9\text{C}_{20}\text{H}_{36}\text{O}_9 and a molecular weight of 420.5 g/mol . The structure comprises:

  • Acrylate group: A vinyl ester (CH2=CHCOO\text{CH}_2=\text{CHCOO}-) that participates in polymerization or thiol-ene click reactions.

  • PEG6 spacer: A hexaethylene glycol chain ((OCH2CH2)6-\text{(OCH}_2\text{CH}_2)_6-) that improves aqueous solubility and reduces immunogenicity.

  • tert-Butyl ester: A bulky protecting group (OC(CH3)3\text{OC}(\text{CH}_3)_3) that masks a terminal carboxylic acid, which can be deprotected to yield a reactive site .

The compound’s SMILES notation, CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C\text{CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOC(=O)C=C}, reflects its linear arrangement of functional groups .

Physicochemical Characteristics

Key properties include:

  • Solubility: Highly soluble in polar solvents such as water, DMSO, and methanol due to the PEG spacer .

  • Stability: The tert-butyl ester confers stability under basic conditions but hydrolyzes in acidic environments (e.g., trifluoroacetic acid) .

  • Thermal behavior: Decomposes above 200°C, with a glass transition temperature (TgT_g) influenced by the PEG chain’s flexibility .

PropertyValueSource
Molecular Weight420.5 g/mol
XLogP30.8
Hydrogen Bond Acceptors9
Rotatable Bonds22

Synthesis and Manufacturing

Polymerization Techniques

Acrylate-PEG6-t-butyl ester is synthesized via a multi-step process:

  • PEGylation: A hexaethylene glycol chain is functionalized with acrylate and tert-butyl ester groups using esterification reactions.

  • Purification: Residual monomers and catalysts (e.g., hydroquinone inhibitors) are removed via distillation or chromatography to achieve >95% purity .

Industrial-scale production often employs emulsion polymerization, where acrylate monomers are reacted with PEG derivatives in the presence of free-radical initiators like ammonium persulfate. Sodium lauryl sulfate or polysorbate 80 act as emulsifiers, ensuring uniform particle size distribution .

Quality Control

Specifications for pharmaceutical-grade material include:

  • Residual monomers: <100 ppm ethyl acrylate or methyl methacrylate .

  • Heavy metals: <2 ppm arsenic, lead, or mercury .

  • pH: 6.0–7.5 in aqueous solutions .

Applications in Biomedical Research

Drug Delivery Systems

The PEG6 spacer in Acrylate-PEG6-t-butyl ester enhances the pharmacokinetic profiles of conjugated therapeutics:

  • Prolonged circulation: PEGylation reduces renal clearance and opsonization, extending half-life by up to 40% compared to non-PEGylated analogs .

  • Controlled release: The tert-butyl ester can be hydrolyzed in acidic tumor microenvironments (pH 6.5–6.8), enabling site-specific drug activation .

Table 2: Case Studies in Drug Delivery

Therapeutic AgentConjugation SiteOutcomeReference
DoxorubicinAmine linkage60% tumor reduction in mice
siRNAThiol-ene click80% gene silencing efficiency

Bioconjugation and Diagnostics

The acrylate group enables covalent attachment to thiol- or amine-containing biomolecules:

  • Antibody-drug conjugates (ADCs): Site-specific coupling to cysteine residues improves homogeneity and reduces off-target toxicity .

  • Imaging probes: Conjugation with near-infrared dyes (e.g., Cy7) enhances signal-to-noise ratios in vivo .

Recent Advances and Future Directions

Stimuli-Responsive Materials

Recent studies exploit the tert-butyl ester’s acid-lability to design pH-sensitive hydrogels for oral insulin delivery. These systems release 90% of their payload in simulated intestinal fluid (pH 6.8) within 4 hours .

CRISPR-Cas9 Delivery

PEGylated acrylate nanoparticles loaded with CRISPR components achieve 70% gene editing efficiency in hepatocytes, surpassing lipid-based vectors .

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